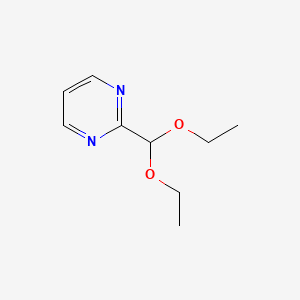

2-(Diethoxymethyl)pyrimidine

Description

Properties

IUPAC Name |

2-(diethoxymethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-12-9(13-4-2)8-10-6-5-7-11-8/h5-7,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBRTFNTEOEZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC=CC=N1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with diethoxymethylating agents. One common method is the reaction of pyrimidine with diethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction could produce pyrimidine alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Pyrimidine Derivatives

2-(Diethoxymethyl)pyrimidine serves as a crucial building block in the synthesis of more complex pyrimidine derivatives. These derivatives are essential in organic synthesis and medicinal chemistry due to their diverse functional properties. The reactions involving this compound can lead to the formation of various functionalized pyrimidine derivatives through oxidation, reduction, and substitution processes. For example:

- Oxidation may yield pyrimidine carboxylic acids.

- Reduction could produce pyrimidine alcohols or amines.

- Substitution reactions can result in a variety of functionalized derivatives suitable for further applications in drug development and material science.

Biological Research

Nucleic Acid Analog Studies

In biological research, this compound is utilized in the study of nucleic acid analogs, which are crucial for understanding interactions with biological molecules. Its structure allows it to mimic natural nucleotides, making it valuable for exploring mechanisms of action in cellular processes.

Medicinal Applications

Therapeutic Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit potential therapeutic properties. These include:

- Antiviral Activity: Studies have shown that related compounds demonstrate significant antiviral effects against various viruses. For instance, derivatives similar to this compound have been evaluated for their efficacy against orthopoxviruses, displaying promising activity with effective concentrations (EC50) in the micromolar range .

- Anticancer Properties: Pyrimidines are increasingly recognized for their role in anticancer drug development. Recent advances highlight their efficacy against multiple cancer types by targeting specific pathways involved in tumor growth and proliferation .

- Anti-inflammatory Effects: Some studies suggest that pyrimidine-based compounds may also possess anti-inflammatory properties, further broadening their therapeutic potential .

Industrial Applications

Pharmaceuticals and Agrochemicals

In industry, this compound is employed in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in chemical synthesis allows for the development of new materials and fine chemicals essential for various applications.

Case Studies and Research Findings

The following table summarizes notable studies involving this compound and its derivatives:

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them potential anticancer agents . The compound may also modulate signaling pathways related to inflammation and immune response .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Lipophilicity: The diethoxymethyl group in this compound increases lipophilicity compared to polar derivatives like 2-amino-4,6-dimethoxypyrimidine or hydroxyethyl-substituted diones. This property may improve membrane permeability but reduce aqueous solubility.

- Hydrogen Bonding: Amino and hydroxy groups (e.g., in 2-amino-4,6-dimethoxypyrimidine or 5-(2-hydroxyethyl) derivatives) enhance hydrogen-bonding capacity, favoring interactions with biological targets .

- Steric Effects : Bulkier substituents like thietan-3-yloxy () or diethoxymethyl may influence binding pocket compatibility in drug-receptor interactions.

Key Observations :

- Antimicrobial Potential: Sulfur-containing derivatives (e.g., ) and amino-substituted pyrimidines () show pronounced antimicrobial activity, suggesting that this compound’s ethoxy groups might be optimized for similar applications.

- Enzyme Inhibition : Dione derivatives (e.g., 2,4-diones in ) mimic natural pyrimidine bases, interfering with nucleic acid synthesis. The diethoxymethyl group could stabilize such interactions via hydrophobic contacts.

Biological Activity

2-(Diethoxymethyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with two ethoxy groups and a methylene bridge. This unique structure positions it as a subject of interest in medicinal chemistry and synthetic organic chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and comparative data.

Structural Characteristics

The molecular formula for this compound is CHNO. The specific substitution pattern of the compound may confer distinct biological activities that are not observed in other pyrimidine derivatives. Its structure allows for various chemical reactions, which are crucial for synthesizing derivatives that may exhibit enhanced pharmacological properties.

Biological Activities

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities. Although the specific biological activity of this compound has not been fully characterized, its structural features suggest potential therapeutic applications.

Antiviral Activity

A related study involving pyrimidine derivatives demonstrated that certain compounds exhibited significant antiviral activity against orthopoxviruses. The introduction of hydrophilic moieties to the side chain was found to enhance this activity. However, it was noted that substituting the 5-dimethoxymethyl group with diethoxymethyl resulted in a complete loss of antiviral activity, indicating that the specific structural elements are critical for efficacy .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Aminopyrimidine | CHN | Intermediate in drug synthesis |

| Uracil | CHNO | Exhibits antiviral properties |

| Thymine | CHNO | Crucial for genetic coding |

| Cytosine | CHNO | Plays a key role in DNA structure |

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities not observed in these other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidine derivatives. For instance, research on gem diether nucleosides indicated that modifications at specific positions on the pyrimidine ring could significantly alter biological activity. The stability of these compounds under physiological conditions was also assessed, revealing insights into their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Diethoxymethyl)pyrimidine, and what mechanistic considerations govern its reactivity?

- Methodological Answer : The compound is synthesized via cyclopropanation reactions using catalysts such as rhodium(II) acetate, as demonstrated in the reaction of ethyl diazoacetate with propargyl acetals under anhydrous CH₂Cl₂ conditions . Mechanistically, the reaction involves carbenoid intermediates, with stereochemical outcomes influenced by catalyst choice and solvent polarity. For example, rhodium catalysts favor trans-diastereomers, while copper catalysts may alter regioselectivity . Key analytical techniques like ¹H-NMR and IR spectroscopy are critical for verifying product identity and purity .

Q. How do reaction conditions (e.g., solvent, temperature) influence stereochemical outcomes in nucleophilic additions to this compound derivatives?

- Methodological Answer : Temperature and solvent polarity significantly impact diastereoselectivity. For instance, reactions in DMF at 0°C favor one diastereomer, while elevated temperatures (e.g., 40°C) risk decomposition of the cyclopropane backbone . Polar aprotic solvents like THF enhance nucleophilic attack on the electron-deficient pyrimidine ring, whereas nonpolar solvents may stabilize intermediates . Systematic screening of solvent/temperature combinations, followed by HPLC or column chromatography, is recommended to isolate desired stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereoselectivity data when varying substituents in this compound-based reactions?

- Methodological Answer : Steric and electronic effects of substituents dictate selectivity. For example, bulky nucleophiles (e.g., 1-methyl-5-mercaptotetrazole) hinder addition, favoring top-face protonation and specific diastereomers (e.g., 4d–4f) . In contrast, smaller nucleophiles (e.g., methylthiolate) promote bottom-face protonation (e.g., 3a–3c) . To resolve contradictions, employ computational modeling (DFT) to predict transition states and validate results with NOESY NMR to confirm spatial arrangements .

Q. What strategies stabilize labile derivatives of this compound during synthesis and purification?

- Methodological Answer : Derivatives like selenoether adducts (e.g., 3e/4e) are prone to decomposition. Stabilization methods include:

- Inert Atmosphere : Conduct reactions and purifications under nitrogen to prevent oxidation .

- Low-Temperature Storage : Store products at –20°C in anhydrous solvents (e.g., DMF or DMSO) .

- Rapid Chromatography : Use flash chromatography with silica gel pretreated with 1% triethylamine to minimize acid-catalyzed degradation .

Q. How can researchers optimize yields in low-yielding reactions involving this compound intermediates?

- Methodological Answer : Address low yields (e.g., 25–58% in thiol additions) by:

- Catalyst Screening : Test alternative catalysts (e.g., Pd/Cu bimetallic systems) to enhance turnover .

- Stoichiometric Adjustments : Increase nucleophile equivalents (e.g., 2.2 eq. NaBH₄) to drive reactions to completion .

- Side-Reaction Mitigation : Monitor for byproducts (e.g., cyclopropane 5 in ) via LC-MS and adjust reaction time/temperature to suppress undesired pathways .

Methodological Considerations for Data Analysis

- Contradictory Data : Conflicting stereochemical outcomes (e.g., 3a vs. 4d) often arise from subtle differences in nucleophile size or solvent polarity. Cross-validate results using X-ray crystallography and compare with literature precedents .

- Advanced Applications : The compound serves as a precursor for carbocyclic nucleosides (e.g., 3'-amino-9-deoxyarabino-silyl adenine) via selective hydrolysis and condensation with dichloropyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.